![molecular formula C6H4BrN3 B156077 3-Brom[1,2,4]triazolo[4,3-a]pyridin CAS No. 4922-68-3](/img/structure/B156077.png)

3-Brom[1,2,4]triazolo[4,3-a]pyridin

Übersicht

Beschreibung

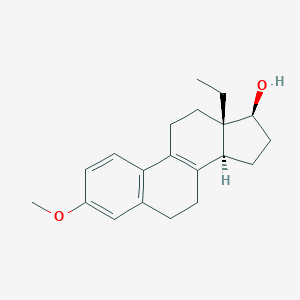

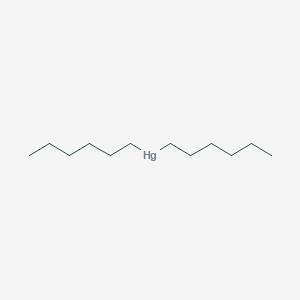

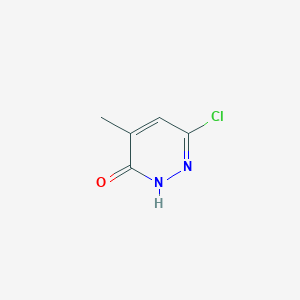

3-Bromo[1,2,4]triazolo[4,3-a]pyridine is a compound that belongs to the family of triazolopyridines, which are known for their biological activity and potential pharmaceutical applications. These compounds are characterized by the presence of a triazole ring fused to a pyridine ring, with a bromine atom attached to the triazole moiety. The presence of the bromine atom makes these compounds versatile intermediates for further chemical modifications .

Synthesis Analysis

The synthesis of 3-Bromo[1,2,4]triazolo[4,3-a]pyridine and its analogues can be achieved through various methods. One efficient method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation . Another approach utilizes oxidative cyclization using N-Chlorosuccinimide (NCS) under mild conditions, which has been shown to be effective for the synthesis of triazolopyridines . Additionally, iodine(III)-mediated oxidative cyclization has been employed for the synthesis of related compounds, demonstrating the versatility of halogen-mediated reactions in constructing the triazolopyridine core .

Molecular Structure Analysis

The molecular structure of triazolopyridines, including 3-Bromo[1,2,4]triazolo[4,3-a]pyridine, has been elucidated using various spectroscopic techniques such as NMR, FTIR, and MS, as well as X-ray diffraction. For instance, the X-ray crystallographic analysis has provided detailed insights into the crystalline structure of these compounds, revealing their space group and confirming the presence of the bromine atom in the triazole ring .

Chemical Reactions Analysis

Triazolopyridines can undergo a variety of chemical reactions due to the presence of reactive sites in the molecule. They can participate in palladium-catalyzed cross-couplings and Buchwald–Hartwig amination, which allow for the introduction of various substituents into the molecule . The halogen atoms present in the structure also enable direct aromatic substitution reactions, further expanding the chemical diversity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo[1,2,4]triazolo[4,3-a]pyridine derivatives are influenced by their molecular structure. The presence of halogen atoms and the fused ring system contribute to their stability and reactivity. The crystalline structure, as determined by X-ray diffraction, provides information on the molecular conformation and packing in the solid state . The spectroscopic properties, including IR, NMR, and Raman spectra, offer insights into the functional groups and the electronic environment within the molecule . These properties are essential for understanding the behavior of these compounds in various chemical contexts and for designing new derivatives with desired biological activities.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

3-Brom[1,2,4]triazolo[4,3-a]pyridin: könnte als Pharmakophor in Medikamentenentwicklungsprogrammen dienen, da es strukturelle Ähnlichkeiten zu anderen Triazolo[4,3-a]pyrazinderivaten aufweist, die für ihre vielfältigen biologischen Aktivitäten bekannt sind . Zu diesen Aktivitäten gehören antidiabetische, anti-thrombozytäre Aggregations-, antimykotische, antibakterielle, antimalarielle, antituberkulöse und antikonvulsive Eigenschaften.

Entwicklung von antimikrobiellen Wirkstoffen

Angesichts der antibakteriellen Eigenschaften verwandter Triazolverbindungen , könnte This compound auf sein Potenzial zur Entwicklung neuer antimikrobieller Wirkstoffe untersucht werden, die zur Behandlung verschiedener bakterieller Infektionen beitragen könnten.

Krebsforschung

Triazole sind bekannt für ihre Rolle als Krebsvorbeugungsmittel, indem sie freie Radikale reduzieren oder eliminieren . Daher könnte This compound auf seine Wirksamkeit bei der Krebsvorbeugung oder -behandlung untersucht werden.

Synthese von heterocyclischen Verbindungen

Diese Verbindung könnte als Vorläufer oder Zwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen mit potenzieller medizinischer und biologischer Aktivität verwendet werden .

Wirkmechanismus

Target of Action

Triazolopyridines, the family of compounds to which it belongs, are known to have a broad range of targets due to their biological activity . They have been found to act as inhibitors for various kinases , and have applications in treating a variety of conditions, including bacterial and fungal infections, anxiety disorders, and various types of cancer .

Mode of Action

Related triazolopyridine compounds have been found to inhibit the activity of certain kinases , which are enzymes that modify other proteins by chemically adding phosphate groups to them. This can result in changes to the function of the proteins, potentially leading to a variety of downstream effects .

Biochemical Pathways

Given the known kinase inhibitory activity of related triazolopyridine compounds , it can be inferred that the compound may affect pathways involving these kinases. The downstream effects of such inhibition would depend on the specific proteins and pathways involved.

Result of Action

Related triazolopyridine compounds have been found to exhibit significant inhibitory activity against certain cancer cell lines , suggesting potential anti-cancer effects.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-bromo-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKHADJFZUWNSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483056 | |

| Record name | 3-Bromo[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4922-68-3 | |

| Record name | 3-Bromo[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-[1,2,4]triazolo[4,3-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

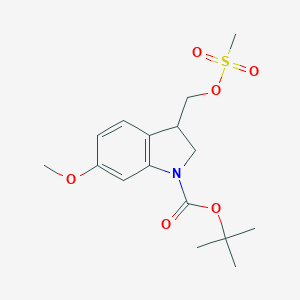

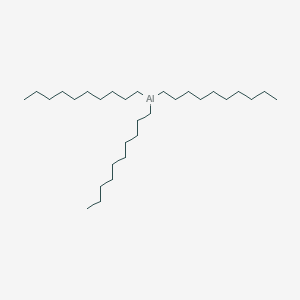

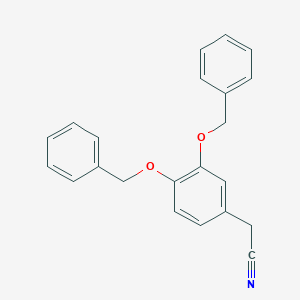

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)

![Ethyl 3-[(4-chlorophenyl)thio]propanoate](/img/structure/B156016.png)